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4-carboxylate

Cat. No.: B1601445 Get Quote

An In-Depth Technical Guide to Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a pivotal heterocyclic building block in

modern medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic amino

group, an electrophilic chlorine atom, and a modifiable ester moiety on a nitrogen-rich

pyrimidine core—renders it an exceptionally versatile scaffold for the synthesis of complex,

biologically active molecules. This guide provides an in-depth analysis of its physicochemical

properties, reactivity, synthesis, and applications, with a particular focus on its role in the

development of targeted therapeutics. Detailed protocols and mechanistic insights are offered

to empower researchers in leveraging this compound for accelerated drug discovery.

Core Molecular Profile and Physicochemical
Properties
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a substituted pyrimidine with the

chemical formula C₇H₈ClN₃O₂ and a molecular weight of approximately 201.61 g/mol .[1][2][3]

[4][5] The strategic placement of its functional groups is key to its synthetic utility.
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CAS Number: 59950-50-4[1][2][3][4][5]

Molecular Formula: C₇H₈ClN₃O₂[1][3][4][5]

Molecular Weight: 201.61[1][2][3][4][5]

Synonyms: 5-amino-2-chloro-pyrimidine-4-carboxylic acid ethyl ester[5]

The pyrimidine ring is electron-deficient, which significantly influences the reactivity of its

substituents. The chlorine atom at the C2 position is highly activated towards nucleophilic

aromatic substitution (SₙAr), while the amino group at C5 is a key site for derivatization.

Physicochemical Data Summary:

Property Value Source

Molecular Formula C₇H₈ClN₃O₂ [1]

Molecular Weight 201.61 g/mol [1][2]

CAS Number 59950-50-4 [1][2][4]

Boiling Point (Predicted) 376.8 ± 22.0 °C [5]

Density (Predicted) 1.395 ± 0.06 g/cm³ [5]

Purity
Typically >95-98% available

commercially
[3]

Storage Conditions
2-8°C, inert atmosphere,

protected from light
[2]

Synthesis and Chemical Reactivity: A Mechanistic
Perspective
Understanding the reactivity of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is

fundamental to its application. The molecule's functionality is dictated by the interplay of its

three primary functional groups.
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Key Reactivity Centers
The molecule's synthetic versatility stems from the distinct reactivity of its functional groups,

which can often be addressed selectively.
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Caption: Key reactive sites for chemical modification.

C2-Chloro Group (The Primary Electrophilic Site): The chlorine atom is the most labile

position on the ring for nucleophilic displacement. This is due to the electron-withdrawing

effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the

Meisenheimer complex intermediate formed during SₙAr reactions. This site is the workhorse

for introducing diversity and is commonly targeted in cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.
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C5-Amino Group (The Nucleophilic Handle): The amino group is a versatile nucleophile. It

readily undergoes acylation, sulfonylation, and alkylation. Its presence is crucial for forming

key hydrogen bond interactions in drug-target binding. Furthermore, it can be diazotized and

converted to other functional groups via Sandmeyer-type reactions, although this is less

common than direct derivatization.

C4-Ethyl Carboxylate Group (The Modulator): The ester group offers a secondary point for

modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be

coupled with amines to form amides, a common functional group in drug molecules. This

adds another layer of potential diversification to the scaffold.

Application in Drug Discovery and Development
Substituted pyrimidines are a cornerstone of modern pharmacophores due to their ability to

mimic phenyl rings while offering improved metabolic stability and solubility, and acting as

hydrogen bond acceptors.[6] Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a precursor

for a wide range of therapeutic agents, particularly kinase inhibitors.

Case Study: Scaffold for Kinase Inhibitors
Kinases are a major class of drug targets, especially in oncology. The 2-aminopyrimidine core

is a well-established "hinge-binding" motif that anchors inhibitors into the ATP-binding pocket of

many kinases. The synthesis of such inhibitors often follows a convergent strategy where this

pyrimidine core is central.

The workflow below illustrates how Ethyl 5-amino-2-chloropyrimidine-4-carboxylate serves

as a starting material in a hypothetical kinase inhibitor synthesis campaign.
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Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Step 1: Suzuki Coupling
(Introduce Aryl Group at C2)

Arylboronic Acid,
Pd Catalyst, Base

Step 2: Ester Hydrolysis
(Convert Ester to Acid)

LiOH or NaOH

Step 3: Amide Coupling
(Introduce Side Chain)

Amine (R-NH2),
HATU, DIPEA

Final Kinase Inhibitor Candidate
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Caption: Synthetic workflow for a kinase inhibitor.

This modular approach allows for the rapid generation of a library of analogs by varying the

arylboronic acid in Step 1 and the amine in Step 3, enabling efficient structure-activity

relationship (SAR) studies. Similar scaffolds have been investigated as inhibitors of VEGFR-2

and CDK1, highlighting the therapeutic relevance of this chemical class.[7]

Experimental Protocol: Palladium-Catalyzed Suzuki-
Miyaura Cross-Coupling
This protocol provides a validated method for the C-C bond formation at the C2 position, a

critical step in many synthetic routes using this building block.
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Objective: To synthesize Ethyl 5-amino-2-(4-methoxyphenyl)pyrimidine-4-carboxylate.

Materials:

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (1.0 eq)

4-Methoxyphenylboronic acid (1.2 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

Sodium Carbonate (Na₂CO₃) (3.0 eq)

1,4-Dioxane

Water

Procedure:

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (e.g., 1.00 g, 4.96

mmol), 4-methoxyphenylboronic acid (0.90 g, 5.95 mmol), and Pd(dppf)Cl₂ (0.12 g, 0.15

mmol).

Solvent and Base Addition: Add sodium carbonate (1.58 g, 14.9 mmol). Evacuate the flask

and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert

atmosphere.

Reaction Mixture: Add 1,4-dioxane (20 mL) and water (5 mL) via syringe.

Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting material is consumed (typically 4-12 hours).

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50

mL) and water (25 mL). Separate the organic layer, and extract the aqueous layer with ethyl

acetate (2 x 25 mL).
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Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude

residue by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl

acetate in hexanes) to yield the desired product.

Causality: The choice of Pd(dppf)Cl₂ is critical; the dppf ligand is bulky and electron-rich, which

facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, making it

efficient for this type of electron-deficient heterocyclic chloride. The aqueous base (Na₂CO₃) is

essential for the transmetalation step.

Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 59950-50-4 is not readily available in the

search results, data from closely related aminopyrimidine derivatives suggest the following

precautions should be taken.

Hazard Classification: Based on analogous compounds, it should be handled as harmful if

swallowed and as a potential skin and serious eye irritant.

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab

coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[2] For long-term stability, storage at 2-8°C under

an inert atmosphere is recommended.[2]

First Aid:

If Swallowed: Rinse mouth and seek immediate medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing

contact lenses if present. Seek medical attention.[8]

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[8]
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Conclusion
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is more than a simple chemical

intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined and

predictable reactivity allows for the systematic and efficient construction of complex molecular

architectures. By understanding its core properties and reactivity profile, researchers can

strategically design and execute synthetic campaigns to develop novel therapeutics targeting a

wide array of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1601445#ethyl-5-amino-2-chloropyrimidine-4-
carboxylate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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